molecular formula C15H11BrN2S B15173339 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole CAS No. 1217863-28-9

5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole

Cat. No.: B15173339
CAS No.: 1217863-28-9
M. Wt: 331.2 g/mol
InChI Key: VLLYKPSDZLPVBZ-UHFFFAOYSA-N
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Description

5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group, a phenyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole typically involves the reaction of 4-phenyl-2-(4-pyridyl)thiazole with bromomethylating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the pyridyl or phenyl groups.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylated thiazole.

Scientific Research Applications

5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
  • 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole
  • 4-Phenyl-2-(4-pyridyl)thiazole

Uniqueness

5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization

Properties

CAS No.

1217863-28-9

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

5-(bromomethyl)-4-phenyl-2-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C15H11BrN2S/c16-10-13-14(11-4-2-1-3-5-11)18-15(19-13)12-6-8-17-9-7-12/h1-9H,10H2

InChI Key

VLLYKPSDZLPVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)CBr

Origin of Product

United States

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